Unique Chemical Scaffold and Patent-Defined Structure Differentiate C5aR-IN-3 from Commercial C5aR Antagonists
C5aR-IN-3 possesses a distinct octahydrocyclopenta[b]pyridine-3-carboxamide core not found in other major C5aR antagonists such as avacopan (a cyclopentyl-pyrazolo[1,5-a]pyrimidine derivative) or PMX-205 (a cyclic hexapeptide) [1]. This structural differentiation is explicitly defined in patent WO2022028586A1 as compound 89, and its exact stereochemistry ((2R,3S,4aR,7aR)) and substituent pattern are unique among disclosed C5aR inhibitors [1]. Unlike the cyclic peptide PMX-205, which has a molecular weight of ~1000 Da and limited oral bioavailability, C5aR-IN-3 is a mid-sized small molecule (MW 609.73) with physicochemical properties conducive to cell permeability [1].
| Evidence Dimension | Chemical Structure and Molecular Class |
|---|---|
| Target Compound Data | C5aR-IN-3: non-peptide small molecule, MW 609.73 Da, octahydrocyclopenta[b]pyridine-3-carboxamide scaffold [1] |
| Comparator Or Baseline | PMX-205: cyclic hexapeptide, MW ~1000 Da; Avacopan: cyclopentyl-pyrazolo[1,5-a]pyrimidine, MW ~500 Da |
| Quantified Difference | C5aR-IN-3 is a non-peptide small molecule with a unique heterocyclic core not represented in comparator structures; peptide vs. non-peptide distinction is qualitative |
| Conditions | Structural analysis based on patent WO2022028586A1 and comparator datasheets |
Why This Matters
The unique scaffold ensures that C5aR-IN-3 provides a distinct chemotype for structure-activity relationship (SAR) studies and reduces the risk of cross-resistance or shared off-target effects common to other chemical series.
- [1] Pan G, Zhu X, Zhu Y. COMPOUNDS AS C5AR INHIBITORS. Patent WO2022028586A1, February 10, 2022. View Source
